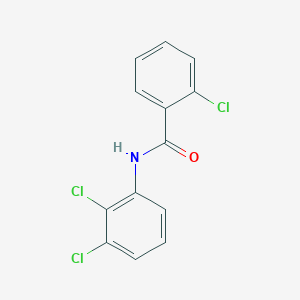
2-chloro-N-(2,3-dichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,3-dichlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H8Cl3NO and its molecular weight is 300.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-chloro-N-(2,3-dichlorophenyl)benzamide, and how do they influence its crystallographic conformation?
The compound exhibits two distinct molecular conformations in its asymmetric unit. The amide N–H and C=O bonds are trans to each other, with dihedral angles between the benzoyl and aniline rings ranging from 7.25° to 12.30°, depending on the molecule . The conformations are influenced by steric interactions between the ortho/meta-chloro substituents and hydrogen bonding (N–H···O and N–H···Cl). For structural validation, X-ray crystallography using SHELXL is recommended, with refinement protocols emphasizing hydrogen bonding networks .
Q. What synthetic routes are commonly employed for preparing halogenated benzamide derivatives like this compound?
Synthesis typically involves coupling 2-chlorobenzoyl chloride with 2,3-dichloroaniline in a Schotten-Baumann reaction, followed by recrystallization from ethanol to achieve high purity . Key considerations include:
- Reaction conditions : Temperature control (0–5°C) to minimize side reactions.
- Purification : Column chromatography or fractional crystallization to remove unreacted aniline or acyl chloride.
- Characterization : Confirm purity via melting point analysis, IR (amide I band ~1650 cm⁻¹), and ¹H/¹³C NMR (amide proton at δ ~10 ppm) .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between predicted and observed NMR/IR spectra often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : To assess dynamic effects (e.g., restricted rotation of the amide bond).
- DFT calculations : Compare computed vs. experimental spectra using Gaussian or ORCA software.
- Crystallographic validation : Cross-reference spectroscopic data with X-ray-derived bond lengths and angles .
Advanced Research Questions
Q. How do substituent positions on the phenyl rings affect the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chloro groups activate the benzamide ring for nucleophilic aromatic substitution (NAS). Reactivity trends can be quantified via Hammett σ constants:
| Substituent Position | σ (Hammett) | Reactivity (k, relative to H) |
|---|---|---|
| 2-Cl | +0.76 | High (para-directing) |
| 3-Cl | +0.37 | Moderate |
| Experimental design should include kinetic studies (e.g., reaction with NaN₃ in DMF at 80°C) and LC-MS monitoring of intermediates . |
Q. What methodological approaches are recommended for studying the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes or receptors.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on halogen bonding (Cl···O/N interactions).
- In vitro assays : Assess antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .
Q. How can computational modeling predict the impact of conformational flexibility on the compound’s pharmacological profile?
- Molecular Dynamics (MD) : Simulate free energy landscapes (e.g., using GROMACS) to identify dominant conformers in aqueous vs. lipid environments.
- QM/MM Calculations : Evaluate activation barriers for metabolic reactions (e.g., hydrolysis by cytochrome P450).
- Pharmacophore Mapping : Identify critical interaction sites using Discovery Studio .
Q. Data Contradiction Analysis
Q. Why do crystallographic studies report variable dihedral angles between the benzoyl and aniline rings in halogenated benzamides?
Discrepancies arise from substituent electronic effects and packing forces. For example:
Q. Software and Tools
Properties
Molecular Formula |
C13H8Cl3NO |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-5-2-1-4-8(9)13(18)17-11-7-3-6-10(15)12(11)16/h1-7H,(H,17,18) |
InChI Key |
VWSJOZOLDCBHDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















